4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a tetrahydrofuran ring, and a triazine ring, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C14H19BrN4O3S |
|---|---|
Molecular Weight |
403.30 g/mol |
IUPAC Name |
4-bromo-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H19BrN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h3-6,12H,1-2,7-10H2,(H2,16,17,18) |
InChI Key |
TYHZCDKHHFUGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 2-bromobenzamide
Uniqueness
Compared to similar compounds, 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazinyl core linked to a benzenesulfonamide moiety and a tetrahydrofuran substituent. Its structure can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of bromine enhances its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for related triazine compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.20 |
| Compound B | MCF-7 | 1.25 |
| Compound C | HeLa | 1.03 |
These values indicate a promising therapeutic index for triazine derivatives in cancer treatment .
The proposed mechanism of action involves the inhibition of key signaling pathways such as PI3K/mTOR. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may interact with human serum albumin (HSA), influencing its pharmacokinetic profile through static fluorescence quenching mechanisms .
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound exhibits moderate to strong binding affinity to HSA. This interaction is crucial as it affects the drug's distribution and availability in biological systems. The predicted drug-like properties suggest low mutagenicity but potential hepatotoxicity .
Case Studies
- Case Study 1: Cytotoxicity Assessment
- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
- Case Study 2: Protein Interaction Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
